N-(2,6-dimethylphenyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide

Description

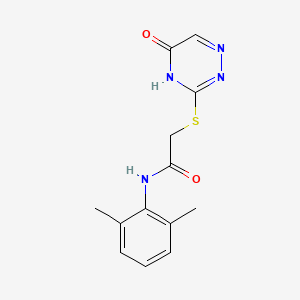

N-(2,6-Dimethylphenyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide is a synthetic acetamide derivative featuring a 2,6-dimethylphenyl group attached to the acetamide nitrogen and a 1,2,4-triazin-3-ylthio moiety at the α-position.

Key structural attributes:

- Triazine-thio linkage: The 5-oxo-4,5-dihydro-1,2,4-triazin-3-ylthio group may contribute to hydrogen bonding or electron-deficient properties, enhancing reactivity or target affinity.

Properties

IUPAC Name |

N-(2,6-dimethylphenyl)-2-[(5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O2S/c1-8-4-3-5-9(2)12(8)15-11(19)7-20-13-16-10(18)6-14-17-13/h3-6H,7H2,1-2H3,(H,15,19)(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHJQDMFTFXJRCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CSC2=NN=CC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,6-dimethylphenyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and other therapeutic activities based on recent research findings.

- Molecular Formula: C25H26N6O3S

- Molecular Weight: 490.58 g/mol

- CAS Number: 692737-11-4

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance:

- Thiazole Derivatives: A study indicated that thiazole derivatives exhibited significant antibacterial and antifungal activities against various strains of bacteria and fungi. Compounds with structural similarities to our compound demonstrated effectiveness against methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus faecium .

| Compound Type | Activity | Target Organisms |

|---|---|---|

| Thiazole Derivatives | Antibacterial | S. aureus, E. faecium |

| Thiazole Derivatives | Antifungal | Drug-resistant Candida strains |

Anticancer Activity

The anticancer properties of this compound have also been explored:

- Cytotoxicity Studies: In vitro studies have shown that compounds containing similar moieties exhibit cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and A-431 (epidermoid carcinoma). The IC50 values for some thiazole derivatives were found to be lower than those of standard chemotherapeutics like doxorubicin .

| Cell Line | IC50 (µg/mL) | Reference Drug |

|---|---|---|

| MCF-7 | 1.61 ± 1.92 | Doxorubicin |

| A-431 | 1.98 ± 1.22 | Doxorubicin |

The biological activity of this compound is likely mediated through several mechanisms:

- Inhibition of Enzymatic Pathways: Compounds in this class may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Induction of Apoptosis: Certain derivatives have been shown to induce apoptosis in cancer cells by interacting with specific proteins involved in the apoptotic pathways .

Case Studies

Several case studies have highlighted the effectiveness of related compounds:

- Antibacterial Efficacy: A study conducted on a series of thiazole derivatives demonstrated promising results against resistant bacterial strains. The compounds were synthesized and tested using the broth microdilution method to determine their minimum inhibitory concentrations (MICs), revealing significant antibacterial activity .

- Anticancer Research: Another investigation focused on the structure–activity relationship (SAR) of triazine derivatives indicated that modifications at specific positions on the phenyl ring enhanced cytotoxicity against various cancer cell lines .

Scientific Research Applications

N-(2,6-dimethylphenyl)-2-((6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide is a complex organic compound with a thioacetamide moiety and a triazine ring. It has a molecular weight of approximately 394.5 g/mol.

Scientific Research Applications

Agrochemical Applications

Limited research indicates that N-(2,6-dimethylphenyl)-2-((6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide may have properties relevant to agrochemical applications . A study in the journal Molecules identified the compound as exhibiting herbicidal activity against certain grass and broadleaf weeds. Further research is needed to determine its efficacy, selectivity, and safety profile for agricultural use.

Interaction mechanisms

Studies on interaction mechanisms have shown that N-(2,6-dimethylphenyl)-2-((6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide can interact with various biological macromolecules, which is crucial for understanding its mode of action in biological systems.

Structural Similarities

Several compounds share structural similarities with N-(2,6-dimethylphenyl)-2-((6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-[(6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide | Similar triazine and thio group | Different phenyl substitution |

| 2-[((6-(methylbenzyl)-5-oxo-4-hydroxytriazine))sulfanyl]-N-(dimethylphenyl)acetamide | Hydroxy group instead of oxo | Potentially different reactivity due to hydroxyl |

| 2-[((6-benzoyl)-5-hydroxytriazine)sulfanyl]-N-(dimethylphenyl)acetamide | Benzoyl instead of methylbenzyl | May exhibit distinct biological activities |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

The compound is compared to four analogs (Table 1), highlighting substituent-driven variations:

Table 1: Structural and Functional Comparison

*Estimated based on analog in .

Key Observations:

Phenyl Substituents: The 2,6-dimethylphenyl group is shared with 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide and thenylchlor, suggesting a preference for sterically hindered aromatic systems in agrochemicals (e.g., herbicides) .

Functional Group Diversity: The triazin-thio group distinguishes the target compound from analogs with diethylamino () or chloro-thienyl () substituents. Triazine derivatives are often associated with antiviral or anticancer activity, while chloroacetamides like thenylchlor are herbicides . The diethylamino substituent in ’s compound may enhance solubility due to its basicity, contrasting with the electroneutral triazin-thio group.

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for synthesizing N-(2,6-dimethylphenyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide?

Methodological Answer:

The synthesis typically involves:

- Step 1: Formation of the triazine core via cyclization reactions using reagents like thiourea or hydrazine derivatives under reflux in polar aprotic solvents (e.g., DMF or THF).

- Step 2: Thioacetamide linkage formation via nucleophilic substitution, requiring controlled temperatures (60–80°C) and bases (e.g., K₂CO₃) to activate thiol groups .

- Step 3: Final purification via column chromatography or recrystallization to achieve >95% purity.

Key parameters:

| Factor | Optimal Range |

|---|---|

| Solvent | DMF/THF |

| Temperature | 60–80°C |

| Reaction Time | 4–12 hours |

| Yield | 70–85% (theoretical) |

Advanced: How can multi-step pathways be optimized for scale-up?

- Use Design of Experiments (DoE) to identify critical variables (e.g., solvent polarity, stoichiometry).

- Implement flow chemistry for exothermic steps to enhance safety and reproducibility .

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Confirm regiochemistry and functional groups (e.g., methylphenyl protons at δ 2.2–2.5 ppm, triazine carbonyl at δ 165–170 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., [M+H]+ calculated for C₁₅H₁₈N₄O₂S: 330.1102) .

- HPLC-PDA : Assess purity (>98%) using C18 columns and acetonitrile/water gradients.

Advanced: How to resolve structural ambiguities in complex derivatives?

- X-ray crystallography (using SHELXL ): Resolve stereochemistry and hydrogen-bonding networks.

- 2D NMR (COSY, HSQC) : Assign overlapping proton environments in substituted triazine rings .

Basic: How do structural modifications influence bioactivity?

Methodological Answer:

- Phenyl Ring Substituents : 2,6-Dimethyl groups enhance lipophilicity and membrane permeability compared to unsubstituted analogs .

- Triazine Core : The 5-oxo group is critical for hydrogen bonding with target enzymes (e.g., kinases) .

Advanced: Can computational models predict SAR trends?

- Molecular Docking (AutoDock Vina) : Screen derivatives against protein targets (e.g., EGFR kinase) to prioritize synthesis .

- QSAR Models : Corrogate electronic (Hammett σ) and steric (Taft Es) parameters with IC₅₀ values .

Basic: What methods ensure compound stability during storage?

Methodological Answer:

- Storage Conditions : –20°C under argon in amber vials to prevent oxidation of the thioether moiety .

- Stability Testing : Monitor degradation via HPLC at t = 0, 1, 3, 6 months (acceptance criteria: <5% degradation).

Advanced: How to identify degradation pathways?

- LC-MS/MS : Detect oxidative byproducts (e.g., sulfoxide derivatives at m/z 346.1) .

- Forced Degradation Studies : Expose to heat (60°C), light (UV), and acidic/alkaline conditions to profile degradation kinetics .

Basic: What is the hypothesized mechanism of action for this compound?

Methodological Answer:

- Kinase Inhibition : The triazine core mimics ATP-binding motifs, competitively inhibiting enzymes like CDK2 or EGFR .

- Cellular Assays : Validate via Western blot (reduced phosphorylation of downstream targets) .

Advanced: How to map target engagement in vivo?

- Chemical Proteomics : Use biotinylated probes for pull-down assays followed by LC-MS/MS .

- SPR/Biacore : Measure binding kinetics (KD, kon/koff) with purified recombinant proteins .

Basic: How is crystallographic data analyzed for structural validation?

Methodological Answer:

- Data Collection : Use Mo Kα radiation (λ = 0.71073 Å) at 100 K for high-resolution (<1.0 Å) datasets .

- Refinement (SHELXL) : Apply anisotropic displacement parameters and resolve disorder in flexible side chains .

Advanced: How to handle twinned or low-resolution data?

- Twinning Detection : Analyze intensity statistics (Hooft parameter > 0.3) and refine using twin laws (e.g., BASF) .

- Density Modification (SHELXE) : Improve phase estimates for poorly diffracting crystals .

Basic: How to address contradictions in biological activity data across studies?

Methodological Answer:

- Replicate Experiments : Standardize cell lines (e.g., ATCC-certified HEK293) and assay protocols (e.g., MTT vs. CellTiter-Glo) .

- Purity Verification : Re-characterize batches via NMR/HPLC to rule out impurity-driven artifacts .

Advanced: What statistical tools resolve conflicting results?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.